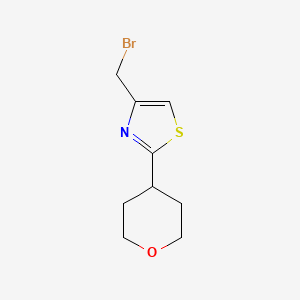
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a tetrahydro-2H-pyran-4-yl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the thiazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the formation of a carbon-carbon bond between the thiazole ring and the tetrahydro-2H-pyran-4-yl group, which can be achieved through various coupling reactions, such as the Grignard reaction or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thiazole ring or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Reduced forms of the thiazole ring or the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole involves its ability to form covalent bonds with target molecules. The bromomethyl group is particularly reactive and can undergo nucleophilic substitution with biological nucleophiles such as thiols or amines. This reactivity allows the compound to modify the function of enzymes or receptors by forming covalent adducts, thereby inhibiting their activity or altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
4-(Methyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole makes it particularly reactive towards nucleophiles, which is a unique feature compared to its analogs with different substituents. This reactivity can be exploited in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H12BrNOS |
|---|---|
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-(oxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNOS/c10-5-8-6-13-9(11-8)7-1-3-12-4-2-7/h6-7H,1-5H2 |
InChI-Schlüssel |
RFOACNMSAQRVGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC(=CS2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















